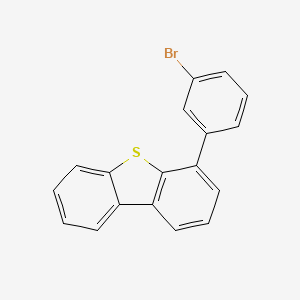

4-(3-Bromophenyl)dibenzothiophene

Übersicht

Beschreibung

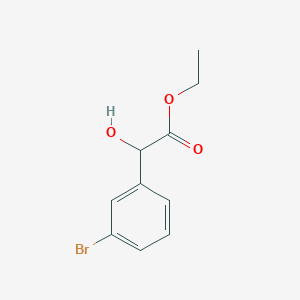

4-(3-Bromophenyl)dibenzothiophene is a complex chemical compound that belongs to the family of dibenzothiophenes, which are organic compounds comprising of two benzene rings fused to a thiophene ring . The presence of the 3-bromophenyl functional group makes this compound unique . It is also known as BPhDBT.

Physical And Chemical Properties Analysis

4-(3-Bromophenyl)dibenzothiophene has a predicted boiling point of 486.7±20.0 °C and a predicted density of 1.483±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

4-(3-Bromophenyl)dibenzothiophene, a derivative of dibenzothiophene, has been studied in various chemical synthesis and transformation processes. The research by Klemm and Karchesy (1978) focused on the sulfur bridging of biphenyl derivatives to yield dibenzothiophene, highlighting the catalytic roles of substances like hydrogen sulfide and alumina in these transformations (Klemm & Karchesy, 1978). Similarly, their work on the desulfurization of dibenzothiophene using methanol and molybdena catalysts shed light on the potential for obtaining biphenyl and other derivatives through catalytic processes (Klemm & Karchesy, 1978).

Optical and Electronic Properties

Dibenzothiophene derivatives, including 4-(3-Bromophenyl)dibenzothiophene, have been investigated for their optical properties. Mikroyannidis et al. (2004) studied poly(p-phenylenevinylene) derivatives containing tetraphenylthiophene or dibenzothiophene moieties, focusing on their photoluminescence and electroluminescence properties, which are critical for applications in organic electronics (Mikroyannidis et al., 2004).

Catalysis and Hydrodesulfurization

The role of dibenzothiophene derivatives in catalysis, particularly in hydrodesulfurization, is another area of research interest. Houalla et al. (1978) explored the kinetics of hydrodesulfurization of dibenzothiophene catalyzed by sulfided CoO-MoO3/γ-Al2O3, which is significant for refining processes in the petroleum industry (Houalla et al., 1978).

Nanomaterials and Surface Functionalization

The use of dibenzothiophene derivatives in nanotechnology, particularly for surface functionalization of nanoparticles, has been researched by Querner et al. (2006). They discussed the preparation and application of carbodithioate-containing oligo- and polythiophenes for the surface functionalization of various semiconductor and metal nanoparticles (Querner et al., 2006).

Biodesulfurization in Fossil Fuels

An interesting application in environmental science is the biodesulfurization of fossil fuels using dibenzothiophene derivatives. Rhee et al. (1998) isolated a Gordona strain capable of transforming dibenzothiophene to 2-hydroxybiphenyl, demonstrating potential for reducing sulfur content in diesel oils, an essential aspect of environmental management (Rhee et al., 1998).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(3-bromophenyl)dibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrS/c19-13-6-3-5-12(11-13)14-8-4-9-16-15-7-1-2-10-17(15)20-18(14)16/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHWZEWMZMHZFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(S2)C(=CC=C3)C4=CC(=CC=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Bromophenyl)dibenzo[b,d]thiophene | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2418549.png)

![Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate](/img/structure/B2418551.png)

![N-[2-(Dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide](/img/structure/B2418562.png)

![4-(azepan-1-ylsulfonyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2418568.png)